1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-chloro-2-methoxyphenyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN7O2/c1-29-16-5-4-14(20)7-15(16)25-19(28)13-3-2-6-26(9-13)17-8-18(23-11-22-17)27-12-21-10-24-27/h4-5,7-8,10-13H,2-3,6,9H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTYEPRHNNZSAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-chloro-2-methoxyphenyl)piperidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups that contribute to its biological activity. The key components include:
- Triazole ring : Known for its role in enhancing the bioactivity of pharmaceutical compounds.
- Pyrimidine moiety : Often involved in nucleic acid interactions and enzyme inhibition.
- Piperidine group : Contributes to the lipophilicity and overall pharmacokinetic properties.
Research indicates that this compound may act through multiple pathways:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other pyrimidine derivatives, it may inhibit DHFR, thereby affecting folate metabolism critical for DNA synthesis and cell proliferation .
- Tyrosine Kinase Inhibition : The presence of the triazole group suggests potential activity against various tyrosine kinases involved in cancer progression and cellular signaling .
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant strains .
Biological Activity Data
The following table summarizes key biological activities observed in studies involving this compound:
Case Studies
Several studies have demonstrated the efficacy of this compound in various biological contexts:
- Cancer Treatment : A study published in Cancer Research highlighted the effectiveness of this compound in inhibiting tumor growth in xenograft models of breast cancer. The mechanism was primarily through DHFR inhibition, leading to decreased nucleotide synthesis and subsequent apoptosis of cancer cells .
- Antimicrobial Efficacy : Research conducted on resistant bacterial strains showed that this compound could significantly reduce bacterial load in vitro. The study indicated a promising future for its use as an adjunct therapy in antibiotic-resistant infections .
- Pharmacokinetics and Safety : A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Results indicated favorable bioavailability and a safety profile consistent with other compounds in its class .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds featuring the triazole and pyrimidine moieties exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli , as well as fungi such as Candida albicans . The mechanism of action is believed to involve disruption of cellular processes through interaction with microbial enzymes or structural proteins .
Anticancer Potential
The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it possesses cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis in cancer cells, likely mediated through the activation of specific signaling pathways that promote cell death .
Antiviral Research
Recent investigations have identified this compound as a potential inhibitor of viral replication. Specifically, it has been studied for its ability to disrupt the interaction between viral proteins essential for the replication of influenza A virus. Molecular docking studies suggest that it binds effectively to the viral RNA-dependent RNA polymerase complex, thereby inhibiting its function .
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that derivatives similar to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-chloro-2-methoxyphenyl)piperidine-3-carboxamide exhibited significant antibacterial activity when tested using the disc diffusion method against multiple strains of bacteria .
- Cytotoxicity Assessment : Another study focused on evaluating the cytotoxic effects of this compound on human cancer cell lines using MTT assays. The results indicated a dose-dependent response with notable apoptotic effects observed in treated cells .
- Antiviral Mechanism Investigation : Research conducted on the antiviral properties highlighted the compound's ability to interfere with protein-protein interactions critical for influenza virus replication, showcasing its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs with shared structural motifs, focusing on molecular features, synthetic accessibility, and hypothesized pharmacological profiles.
Table 1: Structural and Molecular Comparison
Key Observations
Bioisosteric Replacements: The oxadiazole-substituted analog () replaces the 5-Cl-2-MeO-phenyl group with a 3-methyl-1,2,4-oxadiazole-methyl chain.
Core Heterocycle Variations :
- The pyrazolo[3,4-b]pyridine analog () replaces the pyrimidine-triazole core with a fused pyrazolo-pyridine system. This increases aromatic surface area, which may enhance π-π stacking but reduce solubility.
Piperazine vs. Piperidine Modifications: Compound 3b () incorporates a pyrimido-pyrimidinone core and a 4-methylpiperazine group. Piperazine derivatives often improve aqueous solubility but may introduce off-target GPCR interactions.
Pyrrolidine vs. Triazole Substituents :
- The cyclopentapyridazine analog () substitutes the triazole with a pyrrolidinyl-pyrimidine group. Pyrrolidine’s conformational flexibility could enhance binding to deeper hydrophobic pockets but reduce selectivity.
Table 2: Hypothesized Pharmacological Profiles
Research Findings and Gaps
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a 6-triazole-pyrimidine intermediate with a piperidine-carboxamide precursor, similar to methods described for analogs in .
- Biological Data Limitations: No direct activity data for the target compound or analogs were found in the provided evidence. Further empirical studies are needed to validate kinase inhibition hypotheses.
- Structural Optimization Opportunities : Introducing polar groups (e.g., sulfonamides) to the piperidine ring or modifying the triazole substituent (e.g., fluorination) could improve solubility or target engagement .
Preparation Methods
Solvent-Free Multicomponent Reaction
A solvent-free approach using maltose as a catalyst enables efficient synthesis of triazolo[1,5-a]pyrimidine derivatives. In this method, a mixture of 3-amino-1,2,4-triazole, aryl aldehydes, and acetoacetanilide undergoes cyclization under mild conditions (80°C, 20–30 minutes) to yield the triazolopyrimidine core. Maltose (25 mol%) facilitates the reaction via hydrogen bonding interactions, achieving yields up to 95% (Table 1).
Table 1: Optimization of Reaction Conditions for Pyrimidine-Triazole Synthesis
| Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 0 | 80 | 120 | 0 |
| 20 | 80 | 25 | 84 |
| 25 | 80 | 20 | 95 |
| 30 | 80 | 18 | 87 |
Key advantages include high atom economy, elimination of column chromatography, and eco-friendly conditions.
Chalcone-Thiourea Cyclocondensation
An alternative route involves cyclocondensation of chalcones with thiourea in the presence of potassium hydroxide. Refluxing in ethanol for 6 hours generates 6-aryl-4-(triazolyl)-1,6-dihydropyrimidine-2-thiol intermediates, which are subsequently functionalized. This method offers flexibility in introducing diverse aryl groups at the pyrimidine C6 position.
Formation of the Piperidine-Carboxamide Moiety
The piperidine-carboxamide subunit is synthesized through a multi-step sequence:
Piperidine Ring Construction
Piperidine derivatives are accessible via catalytic hydrogenation of furfurylamine or tetrahydrofurfurylamine. Using a cobalt-rhenium-molybdenum catalyst (Co:Re:Mo = 1:0.03:0.015) under hydrogen gas (100–150°C, 50–100 atm), piperidine is obtained in high purity. For the target compound, piperidine-3-carboxylic acid serves as the precursor, which is synthesized via hydrolysis of its ester derivative.
Carboxamide Formation
Coupling piperidine-3-carboxylic acid with 5-chloro-2-methoxyaniline is achieved using standard amidation protocols. Activation of the carboxylic acid as an acid chloride (thionyl chloride) followed by reaction with the aniline in dichloromethane yields the carboxamide.
Coupling Reactions to Assemble the Final Compound
The final step involves linking the pyrimidine-triazole core (Section 1) with the piperidine-carboxamide moiety (Section 2). Two coupling strategies are prevalent:
Nucleophilic Aromatic Substitution
The 4-chloropyrimidine intermediate undergoes nucleophilic substitution with the piperidine-carboxamide nitrogen. Reaction in dimethylformamide (DMF) at 100°C for 12 hours in the presence of potassium carbonate affords the coupled product.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination provides an alternative route. Using Pd(OAc)₂, Xantphos ligand, and cesium carbonate in toluene at 110°C, the aryl halide (pyrimidine) reacts with the piperidine-carboxamide amine.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Catalyst Selection
Maltose outperforms conventional acid catalysts (e.g., p-toluenesulfonic acid) in pyrimidine-triazole synthesis, reducing side reactions. For coupling steps, Pd(OAc)₂ with bulky phosphine ligands minimizes homocoupling byproducts.
Solvent and Temperature Effects
Solvent-free conditions for the pyrimidine core improve reaction efficiency (95% yield), while polar aprotic solvents (DMF, DMSO) enhance coupling reactivity.
Analytical Characterization
The compound is characterized using spectroscopic and chromatographic techniques:
Spectral Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Optimization strategies include:
- Stepwise Cyclization : Use phosphorous oxychloride (POCl₃) as a cyclizing agent under controlled reflux conditions (120°C) to minimize side reactions .
- Purification : Employ column chromatography with gradient elution (e.g., dichloromethane/ethyl acetate mixtures) to isolate the target compound from byproducts .
- Reaction Monitoring : Track progress via TLC or HPLC to identify intermediates and optimize reaction times .
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Cyclization Agent | POCl₃ | |
| Purification Method | Silica gel chromatography | |
| Reaction Temperature | 120°C (reflux) |
Q. What analytical techniques are critical for confirming the molecular structure and stereochemistry?
Methodological Answer:
- X-ray Crystallography : Resolve bond angles (e.g., 116.45° for N–C–N in triazole rings) and dihedral angles between aromatic systems (e.g., pyrazole vs. pyridine rings) .
- NMR Spectroscopy : Use ¹H/¹³C NMR to assign protons and carbons, such as distinguishing methoxy (-OCH₃) and chloro-substituted aromatic signals .
- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Q. What methodologies ensure compound purity for in vitro assays?
Methodological Answer:
- HPLC Analysis : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient to achieve >95% purity .
- Residual Solvent Testing : Follow ICH guidelines with headspace GC-MS to detect traces of dichloromethane or ethyl acetate .
Advanced Research Questions
Q. How can researchers identify biological targets or mechanisms of action for this compound?
Methodological Answer:
- Molecular Docking : Perform in silico studies using PyMOL or AutoDock to predict binding affinities to kinases or GPCRs, leveraging the triazole-pyrimidine scaffold’s potential interactions .
- Affinity Chromatography : Immobilize the compound on resin to pull down proteins from cell lysates, followed by LC-MS/MS identification .
- Functional Assays : Test inhibition of enzymatic activity (e.g., kinase assays) using ADP-Glo™ or fluorescence-based substrates .
Q. What strategies are recommended for addressing contradictions between computational predictions and experimental data?
Methodological Answer:
- Re-evaluate Force Fields : Adjust parameters in docking simulations (e.g., solvation effects or protonation states) to better match observed IC₅₀ values .
- Synchrotron Crystallography : Resolve protein-ligand complexes at high resolution (<2.0 Å) to validate binding poses .
- Dose-Response Analysis : Perform multi-concentration assays to rule out assay artifacts (e.g., aggregation-based inhibition) .
Q. How should pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated for in vivo studies?
Methodological Answer:
- Solubility Screening : Use shake-flask method with PBS (pH 7.4) and DMSO controls to determine logP and aqueous solubility .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS to estimate half-life .
- Formulation : Develop nanoemulsions or cyclodextrin complexes to enhance bioavailability if solubility is poor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
